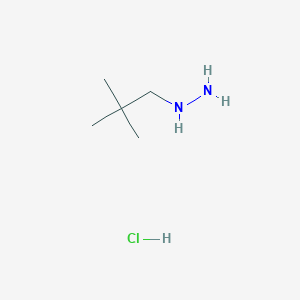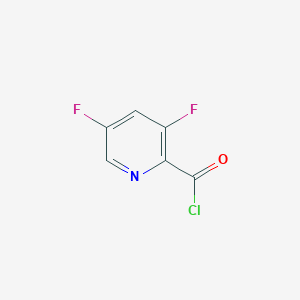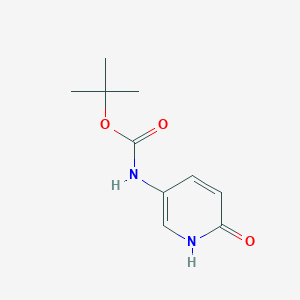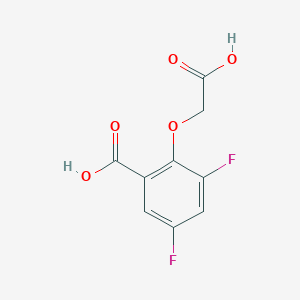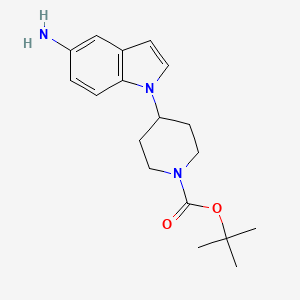
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (4-AIPTBE) is an organic compound that is widely used in scientific research. It is a derivative of piperidine, which is a six-membered nitrogen-containing heterocyclic ring. 4-AIPTBE has a variety of applications in the field of synthetic organic chemistry, and is used as a building block for the synthesis of many compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that is used as a building block for the synthesis of a variety of compounds. It is a derivative of piperidine, which is a six-membered nitrogen-containing heterocyclic ring. The mechanism of action of this compound is based on its ability to form covalent bonds with other molecules. It can form covalent bonds with other molecules through the formation of amide, ester, or ether linkages. These linkages allow this compound to form strong bonds with other molecules and thus facilitate the synthesis of a variety of compounds.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is known to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation, pain, and fever. In addition, this compound has been shown to have an anti-inflammatory effect. It has also been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of compounds. It is also relatively easy to obtain and is inexpensive. Furthermore, it is stable and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in a suitable organic solvent. In addition, it can react with other molecules and may cause unwanted side reactions.
Future Directions
There are several potential future directions for the use of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester. One potential direction is to explore its use in the synthesis of peptides and amino acids. Another potential direction is to explore its use in the synthesis of catalysts and reagents for organic synthesis. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent or as an inhibitor of cancer cell growth. Finally, further research could be done to explore its potential use in drug discovery and development.
Scientific Research Applications
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research for its versatile applications. It is used as a building block for the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of peptides, amino acids, and heterocyclic compounds. It is also used in the synthesis of catalysts and reagents for organic synthesis. In addition, it is used in the synthesis of molecules for drug discovery and development.
properties
IUPAC Name |
tert-butyl 4-(5-aminoindol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-6,11-12,15H,7-10,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOIWVROHXAHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
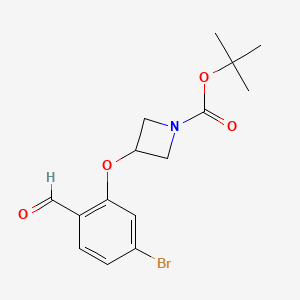
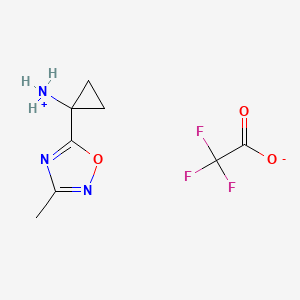
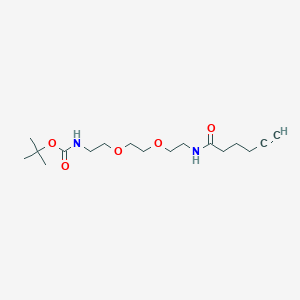
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
